molecular formula C21H20FN3O5S B10979612 methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate

methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B10979612
M. Wt: 445.5 g/mol
InChI Key: YGKYQBGJNVHTLZ-UHFFFAOYSA-N
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Description

Methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[44]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The starting materials may include 1,3-dioxo-2-azaspiro[4.4]nonane, 3-fluorobenzaldehyde, and thiazole derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups in the structure.

    Substitution: Substitution reactions may occur at the fluorophenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group may play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole structures.

    Fluorophenyl Compounds: Compounds containing fluorophenyl groups.

    Spiro Compounds: Compounds with spirocyclic structures.

Uniqueness

Methyl (2Z)-2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]imino}-5-(3-fluorophenyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is unique due to its combination of a spirocyclic structure, thiazole ring, and fluorophenyl group, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C21H20FN3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

methyl 2-[[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino]-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H20FN3O5S/c1-30-18(28)16-17(12-5-4-6-13(22)9-12)31-20(24-16)23-14(26)11-25-15(27)10-21(19(25)29)7-2-3-8-21/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,23,24,26)

InChI Key

YGKYQBGJNVHTLZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)CC3(C2=O)CCCC3)C4=CC(=CC=C4)F

Origin of Product

United States

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